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molecular formula C23H22BrF2O2P B8464675 (4-Carboxy-4,4-difluorobutyl)(triphenyl)phosphanium bromide CAS No. 61427-25-6

(4-Carboxy-4,4-difluorobutyl)(triphenyl)phosphanium bromide

Cat. No. B8464675
M. Wt: 479.3 g/mol
InChI Key: HVLBSBHEZFEBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028419

Procedure details

Sodium hydride (0.57 g., 57 percent in mineral oil) in 25 ml. of dimethylsulfoxide, is added to 3 g. of 4,4-difluoro-4-carboxybutyltriphenylphosphonium bromide. The reaction mixture is maintained at 20° C. with stirring for 30 min. A solution of 3α,5α-dihydroxy-2β-[(3R)-3-hydroxy-4-phenoxy-trans-1-butenyl]-1α-cyclopentaneacetaldehyde γ-lactol bis(tetrahydropyranyl ether), 1.57 g., in 10 ml. of dimethylsulfoxide is added. The reaction mixture is stirred at ambient temperature for 2 hr. and diluted with 50 ml. of benzene. Potassium bisulfate (2.7 g. in 30 ml. of water) is slowly added, maintaining the reaction temperature at less than or equal to 10° C. The aqueous layer is extracted with 50 ml. of benzene and the organic extracts are washed successively with 50 ml. of water and 50 ml. of brine before combining, drying, and evaporating. Evaporation yields an oil which is chromatographed on 100 g. of acid washed silica gel packed in 20 percent ethyl acetate and Skellysolve B. Elution with 20-75 percent ethyl acetate and Skellysolve B yields crude 2,2-difluoro-16-phenoxy-17,18,19,20-tetranor-PGF2α, bis-(tetrahydropyranyl ether).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3α,5α-dihydroxy-2β-[(3R)-3-hydroxy-4-phenoxy-trans-1-butenyl]-1α-cyclopentaneacetaldehyde γ-lactol bis(tetrahydropyranyl ether)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].CS(C)=O.[Br-].F[C:9](F)([C:32]([OH:34])=[O:33])[CH2:10][CH2:11][CH2:12][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.S(=O)(=O)(O)[O-:37].[K+].[CH:42]1C=[CH:46][CH:45]=[CH:44][CH:43]=1>>[O:37]1[CH2:46][CH2:45][CH2:44][CH2:43][CH:42]1[O:34][CH:32]1[CH2:9][CH2:10][CH2:11][CH2:12][O:33]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].FC(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(C(=O)O)F
Step Four
Name
3α,5α-dihydroxy-2β-[(3R)-3-hydroxy-4-phenoxy-trans-1-butenyl]-1α-cyclopentaneacetaldehyde γ-lactol bis(tetrahydropyranyl ether)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
S([O-])(O)(=O)=O.[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at ambient temperature for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
and diluted with 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at less than or equal to 10° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with 50 ml
WASH
Type
WASH
Details
of benzene and the organic extracts are washed successively with 50 ml
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporating
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
yields an oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed on 100 g
WASH
Type
WASH
Details
of acid washed silica gel
WASH
Type
WASH
Details
Elution with 20-75 percent ethyl acetate and Skellysolve B

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CCCC1)OC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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